Mafosfamide
描述
Mafosfamide is a synthetic oxazaphosphorine derivative with antineoplastic properties. Mafosfamide alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, mafosfamide, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide; accordingly, mafosfamide is potentially useful in the intrathecal treatment of neoplastic meningitis.
科学研究应用
在恶性脑膜炎中的脑脊髓内给药
Mafosfamide已被探索用于治疗恶性脑膜炎的脑脊髓内(IT)给药。临床前研究和一项I期试验表明,在特定剂量下,其潜在疗效是可达到的,通过脑室内给药后可在脑室脑脊液(CSF)中实现细胞毒性靶标曝露。推荐的IT mafosfamide II期剂量,不伴随镇痛,为20分钟内5毫克(Blaney et al., 2005)。
增强细胞毒性T淋巴细胞生长
Mafosfamide已被证明能增强肿瘤携带宿主小鼠的细胞毒性T淋巴细胞(CTL)的生长。它选择性地抑制限制脾脏CTL在培养中长期扩增的抑制细胞,并抑制实体肿瘤的养护免疫疗法(Inge et al., 1992)。
骨髓净化
Mafosfamide用于骨髓净化,旨在摧毁白血病细胞,同时保留正常造血干细胞。这个过程对于自体骨髓移植至关重要。患者之间药物敏感性的变异性表明需要根据个体情况进行剂量调整(Douay et al., 1989)。
细胞周期紊乱和诱导凋亡
Mafosfamide在HL60白血病细胞中诱导细胞周期紊乱和凋亡。它生成4-羟基环磷酰胺,并与S期积累、G2期阻滞以及凋亡的形态和生化证据相关(Davidoff & Mendelow, 1993)。
临床试验和抗癌研究
Mafosfamide在各种癌细胞中的有效性已经导致了临床试验,特别是对于恶性脑膜炎患者的脑脊髓内给药。在这些试验中,它表现出良好的耐受性和疗效(Mazur et al., 2012)。
淋巴母细胞凋亡
关于mafosfamide对淋巴母细胞的影响的研究表明,它以剂量和时间依赖的方式诱导凋亡,在p53(wt)细胞中效果更为显著。DNA复制阻断和转录抑制被确定为启动凋亡的上游过程(Goldstein, Roos, & Kaina, 2008)。
腹腔内给药后的区域纤维化
腹腔内给予mafosfamide会引起延迟的、剂量依赖性的纤维化腹膜反应。这种反应可能使体内研究的解释复杂化,并对mafosfamide用于区域疗法的临床开发构成挑战(Roberts et al., 2004)。
属性
IUPAC Name |
2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUUPFTVAPUWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N2O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869012 | |
Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mafosfamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。